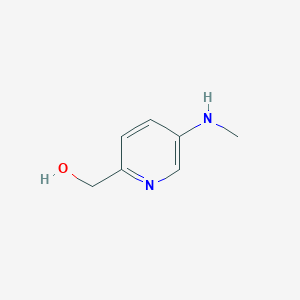

(5-(Methylamino)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC17887969

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | [5-(methylamino)pyridin-2-yl]methanol |

| Standard InChI | InChI=1S/C7H10N2O/c1-8-6-2-3-7(5-10)9-4-6/h2-4,8,10H,5H2,1H3 |

| Standard InChI Key | YWOWSKFTCRMFOD-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CN=C(C=C1)CO |

Introduction

Structural and Chemical Identity

Table 1: Key Structural and Numerical Identifiers

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 138.17 g/mol | |

| Synonyms | (5-Methylamino-pyridin-2-yl)-methanol |

Synthesis and Preparation

Table 2: Comparative Synthesis Strategies for Pyridine Methanol Derivatives

Physicochemical Properties

Experimental and Predicted Data

Exact experimental data for (5-(methylamino)pyridin-2-yl)methanol are scarce, but properties can be extrapolated from structural analogs:

-

Boiling Point: Positional isomers like 2-(methylamino)pyridine-3-methanol exhibit a predicted boiling point of 312.2±32.0°C .

-

Density: Estimated at ~1.19 g/cm based on similar pyridine methanol derivatives .

-

Solubility: Likely polar due to the hydroxymethyl group, suggesting solubility in water and polar organic solvents.

Table 3: Physicochemical Properties of Related Compounds

Applications in Pharmaceutical and Industrial Chemistry

Role in Drug Intermediate Synthesis

Pyridine methanol derivatives are critical intermediates in antifungal agents. For instance, 2-(methylamino)pyridine-3-methanol is a precursor to isavuconazonium sulfate, a triazole antifungal drug . Although direct evidence for (5-(methylamino)pyridin-2-yl)methanol is lacking, its structural similarity suggests potential utility in analogous drug syntheses.

Recent Research and Future Directions

Gaps in Current Knowledge

Despite its structural promise, (5-(methylamino)pyridin-2-yl)methanol remains understudied. Recent advancements in pyridine chemistry, such as fragment-based drug design , underscore opportunities for exploring its biological activity and synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume